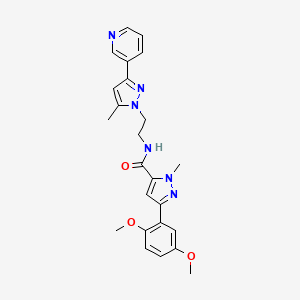

3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

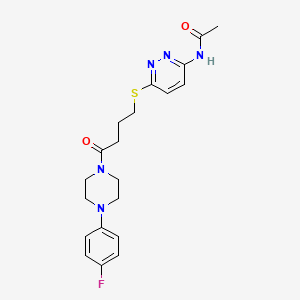

The compound is a complex organic molecule featuring a pyrazole core, which is a five-membered heterocyclic compound containing two nitrogen atoms. The molecule includes various functional groups such as carboxamide, methyl, and methoxy groups, as well as a pyridine ring. This structure suggests potential biological activity, given the presence of these pharmacophoric elements.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide via reaction with amines is a documented approach . Similarly, the synthesis of pyrazole-5-carboxamide chalcone hybrids has been reported, which involves the characterization of the compounds using NMR, Mass, and IR spectral studies . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using spectroscopic techniques such as NMR, mass spectrometry, and X-ray crystallography . The dihedral angles between rings, as well as the presence of hydrogen bond interactions, can be determined to understand the three-dimensional conformation of the molecule . These structural features are crucial for the interaction of the compound with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including condensation with activated carbonyl groups to form N-fused heterocycles . The reactivity of the pyrazole ring can lead to the formation of different products depending on the reaction conditions, such as the presence of a base or the reaction time . These reactions are important for the functionalization of the pyrazole core and the introduction of additional substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability and solubility, can be influenced by their molecular structure. For example, the compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . The solvent effects on structural parameters and non-linear optical properties can also be studied to predict the behavior of the compound in different environments .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The scientific exploration of pyrazole derivatives, including structures similar to 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide, has led to the synthesis of a wide range of compounds with potential biological and medicinal applications. For example, the synthesis of novel pyrazolopyrimidines derivatives demonstrates a methodological approach to creating compounds with anticancer and anti-5-lipoxygenase agents properties, highlighting the chemical versatility and potential therapeutic uses of such structures (Rahmouni et al., 2016). Additionally, the crystal structure and Hirshfeld surface analysis of certain pyrazole derivatives provide insights into their molecular configurations, which is crucial for understanding their interactions and functions in biological systems (Prabhuswamy et al., 2016).

Anticancer and Antimicrobial Potential

The exploration of pyrazole derivatives extends into their biological applications, particularly in the context of anticancer and antimicrobial activities. Studies have shown that certain novel pyrazole compounds exhibit higher anticancer activity than standard drugs, suggesting their potential as therapeutic agents in cancer treatment. These compounds have been evaluated for their in vitro antimicrobial and anticancer activity, indicating their broad-spectrum potential in combating various diseases (Hafez et al., 2016).

Molecular Interactions and Mechanisms

Understanding the molecular interactions and mechanisms of action of pyrazole derivatives is essential for their development into effective therapeutic agents. Research into the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor reveals the compound's potent and selective antagonism, offering insights into its potential applications in treating conditions associated with the CB1 receptor (Shim et al., 2002).

Propriétés

IUPAC Name |

5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O3/c1-16-12-20(17-6-5-9-25-15-17)28-30(16)11-10-26-24(31)22-14-21(27-29(22)2)19-13-18(32-3)7-8-23(19)33-4/h5-9,12-15H,10-11H2,1-4H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTZCSUXUPWEHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC(=NN2C)C3=C(C=CC(=C3)OC)OC)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic Acid](/img/structure/B2479924.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2479926.png)

![N-(4-acetylphenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide](/img/structure/B2479933.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3,4,5-triethoxybenzamido)thiophene-3-carboxylate](/img/structure/B2479936.png)

![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2479942.png)

![1-[(3-chlorophenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2479944.png)